Butyl 4-(1,1-dimethylethyl)benzoate
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Overview
Description
Butyl 4-(1,1-dimethylethyl)benzoate is an organic compound with the molecular formula C15H22O2. It is an ester derived from benzoic acid and butanol, featuring a tert-butyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(1,1-dimethylethyl)benzoate typically involves the esterification of 4-(1,1-dimethylethyl)benzoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(1,1-dimethylethyl)benzoate can undergo various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Hydrolysis: 4-(1,1-dimethylethyl)benzoic acid and butanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted benzoates.
Scientific Research Applications
Butyl 4-(1,1-dimethylethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of butyl 4-(1,1-dimethylethyl)benzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active benzoic acid derivative. This compound may interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Butyl benzoate: Lacks the tert-butyl group, resulting in different chemical properties.
Ethyl 4-(1,1-dimethylethyl)benzoate: Similar structure but with an ethyl group instead of a butyl group.
Methyl 4-(1,1-dimethylethyl)benzoate: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
Butyl 4-(1,1-dimethylethyl)benzoate is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it valuable in various applications .
Properties
CAS No. |
94134-32-4 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
butyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C15H22O2/c1-5-6-11-17-14(16)12-7-9-13(10-8-12)15(2,3)4/h7-10H,5-6,11H2,1-4H3 |
InChI Key |
BMSNGGLCKZGIEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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